molecular formula C8H8N2O2 B034716 7-Nitroindoline CAS No. 100820-43-7

7-Nitroindoline

Cat. No.: B034716
CAS No.: 100820-43-7
M. Wt: 164.16 g/mol
InChI Key: MSVCQAUKLQEIJJ-UHFFFAOYSA-N
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Description

7-Nitroindoline is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • 7-Nitroindoline nitroxides serve as ideal tools for monitoring processes involving free-radical species due to their significant difference in fluorescence output, making them useful in studying chemical reactions and biological processes (Morris et al., 2011).

  • It acts as a potent and competitive inhibitor of rat brain nitric oxide synthase (NOS) both in vitro and in vivo, highlighting its potential in neurobiological research (Babbedge et al., 1993).

  • This compound-sensitized nitroindoline precursors can efficiently activate neuronal glutamate ion channels upon photolysis, demonstrating its application in neurochemistry and photopharmacology (Papageorgiou et al., 2004).

  • In photouncaging, 7-nitroindolinyl exhibits a competition between classical cyclization and an acyl migration pathway, offering insights for improved cage designs in chemical synthesis (Morgante et al., 2021).

  • N-acetyl-7-nitroindoline can be used in aqueous solutions for photo-activation of amines to form amides, impacting the DNA/RNA duplex, suggesting applications in molecular biology and genetics (Kikuta et al., 2020).

  • The photolysis of polypeptides with this compound units could be used for materials engineering applications like three-dimensional microstructure fabrication (Hatch et al., 2016).

  • In physiological studies, 7-nitroindazole increased mean arterial blood pressure but did not change the heart rate in rats, indicating its relevance in cardiovascular research (Zagvazdin et al., 1996).

  • Studies on aggression in mice suggest that 7-nitroindazole modulates behavior, which could be significant in neurological and behavioral science research (Demas et al., 1997).

  • This compound cages have been utilized for biomolecule cages since 1999, demonstrating its importance in biochemistry and pharmacology (Corrie et al., 2005).

  • The full-length collagen-like peptide with this compound is cytocompatible and supports cell growth, indicating potential applications in tissue engineering and regenerative medicine (Ornelas et al., 2018).

Mechanism of Action

Target of Action

7-Nitroindoline primarily targets caspases , a family of protease enzymes playing essential roles in programmed cell death (apoptosis) . The compound acts as a selective inhibitor of neuronal nitric oxide synthase (NOS-1), a key enzyme involved in the production of nitric oxide .

Mode of Action

This compound interacts with its targets through a process known as photocaging . As a photocleavable protecting group for carboxylic acids, this compound can be efficiently removed by illumination with UV light . This light-induced release, or “uncaging”, allows for the controlled inhibition of caspases . The compound’s inhibitory activity is efficiently turned on after irradiation with light .

Biochemical Pathways

The biochemical pathways affected by this compound involve the regulation of apoptosis. The compound’s interaction with caspases can prevent apoptosis in live cells upon light exposure . The photolysis of this compound with 350 nm light results in 5-bromo-7-nitrosoindoline, which is in equilibrium with its dimeric form(s) .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution, metabolism, and excretion. After administration, this compound is widely distributed in the organs . The compound’s pharmacokinetic parameters, including maximum concentration (Cmax), half-life (t1/2), and area under the curve (AUC), are significantly increased when administered in pegylated nanoemulsions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of apoptosis. By interacting with caspases and preventing their activity, this compound can control cell death and potentially influence various diseases related to apoptosis .

Action Environment

The action of this compound can be influenced by environmental factors such as light exposure. The compound’s inhibitory activity on caspases is activated upon irradiation with light . Therefore, the compound’s action, efficacy, and stability can be controlled spatially and temporally by manipulating light exposure.

Safety and Hazards

7-Nitroindoline is considered hazardous. It is harmful if swallowed, in contact with skin, or inhaled. It may cause respiratory irritation and is suspected of causing genetic defects .

Future Directions

The potential application of N-acetyl-7-nitroindoline unit in aqueous solutions has been shown . Future research could focus on expanding the scope of photoreactive 7-nitroindoline derivatives and informing the development of novel photocleavable compounds .

Biochemical Analysis

Biochemical Properties

7-Nitroindoline interacts with various biomolecules in its role as a photocleavable protecting group. Upon exposure to light, it can efficiently remove carboxylic acids, offering an alternative to more commonly used o-nitrobenzyl-based photocleavable protecting groups

Cellular Effects

The cellular effects of this compound are primarily related to its photoreactive properties. For instance, it has been used in the development of photocleavable crosslinkers, which can generate functional materials with the capability of crosslinking reversal by light illumination . These crosslinkers can influence cell function by affecting cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its photochemical activation. Upon exposure to UV light or infrared femtosecond laser light, the acetyl group in N-acyl-7-nitroindolines can be photo-activated to acetylate amines to form amides . This process can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its photoreactive properties. Upon illumination with UV light, it can efficiently remove carboxylic acids

Metabolic Pathways

A study suggests that there is competition between a classical cyclization and acyl migration pathways in the photouncaging of 1-Acyl-7-nitroindoline .

Properties

IUPAC Name

7-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVCQAUKLQEIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543976
Record name 7-Nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100820-43-7
Record name 7-Nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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